molecular formula C8H6NO4- B1239239 (4-Nitrophenyl)acetate

(4-Nitrophenyl)acetate

Cat. No. B1239239
M. Wt: 180.14 g/mol
InChI Key: YBADLXQNJCMBKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-nitrophenyl)acetate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (4-nitrophenyl)acetic acid;  it is the major species at pH 7.3. It is a conjugate base of a (4-nitrophenyl)acetic acid.

Scientific Research Applications

Ultrasound-Enhanced Hydrolysis

  • Application: The base-catalyzed hydrolysis of 4-nitrophenyl acetate in water and water-ethanol mixtures has been studied under ultrasound. The reaction rate increases inversely proportional to the strength of substrate interactions with the solvent structure, indicating ultrasound's potential to perturb solute-solvent interactions in both acid-catalyzed and base-catalyzed hydrolysis reactions (Salmar et al., 2006).

Chromogenic Substrate for Esterases

  • Application: A stable chromogenic substrate for esterases, crucial for detecting catalytic activity, can be produced using a trimethyl lock moiety with a structure incorporating an acetyl ester and p-nitroaniline group. This structure enhances stability in aqueous solutions and is useful in various assays (Levine et al., 2008).

Micro-Reactor Studies

  • Application: The alkaline hydrolysis of 4-nitrophenyl acetate has been used to investigate flow regimes and mass transfer rates in micro-reactors. This study helps in understanding the conversion rates and efficiency of reactions in micro-scale environments, demonstrating the utility of 4-nitrophenyl acetate in examining reactor performance (Plouffe et al., 2016).

Surface Grafting

  • Application: Grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction offers insights into surface chemistry and material science. This application is pivotal in creating modified surfaces with specific chemical functionalities (Adenier et al., 2005).

Investigating Solvent Effects

  • Application: Studies on the reaction of p-nitrophenyl acetate with secondary amines in various solvents and ionic liquids provide insights into the effects of different media on chemical reactions. This helps in understanding medium effects on reaction rates and mechanisms, which is crucial in optimizing chemical processes (Millán et al., 2013).

Accelerated Hydrolysis and Adsorption

  • Application: The accelerated hydrolysis of 4-nitrophenyl acetate on carbon surfaces and its selective adsorption from solutions indicate potential applications in environmental chemistry, especially in pollutant removal and water treatment processes (Meyer et al., 2001).

Hydroxyl Protecting Group

  • Application: The (2-nitrophenyl)acetyl group serves as a protecting group for hydroxyl functions, useful in organic synthesis and chemical transformations. This application is significant in the field of synthetic chemistry (Daragics & Fügedi, 2010).

Palladium-Catalyzed Decarboxylative Coupling

  • Application: The palladium-catalyzed decarboxylative cross-coupling of potassium 2- and 4-nitrophenyl acetates provides a method for preparing diverse 1,1-diaryl methanes and their derivatives, important in organic chemistry and drug synthesis (Shang et al., 2011).

properties

Product Name

(4-Nitrophenyl)acetate

Molecular Formula

C8H6NO4-

Molecular Weight

180.14 g/mol

IUPAC Name

2-(4-nitrophenyl)acetate

InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)/p-1

InChI Key

YBADLXQNJCMBKR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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